
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a methyl group attached to the triazole ring and a methanethiol group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with methyl-3-bromobenzoate, followed by cyclization to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, reduced triazole derivatives, and substituted triazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, which is crucial in its role as a corrosion inhibitor. In biological systems, the triazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: Contains an amine group instead of a thiol group.
3-Mercapto-4-methyl-4H-1,2,4-triazole: Another thiol-containing triazole with similar properties.
Uniqueness
The presence of the methanethiol group in (4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol imparts unique chemical reactivity, particularly in its ability to form disulfides and its role as a corrosion inhibitor. This sets it apart from other similar compounds that may not have the same level of reactivity or application potential.
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanethiol |
InChI |
InChI=1S/C4H7N3S/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 |
InChI Key |
NMFYBOHRMSFZMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


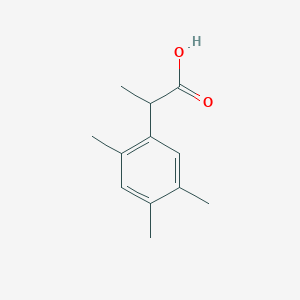
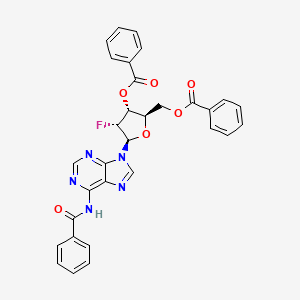

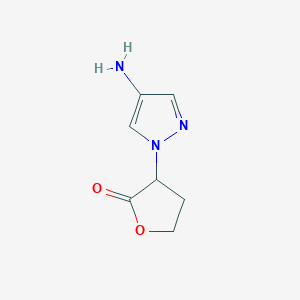


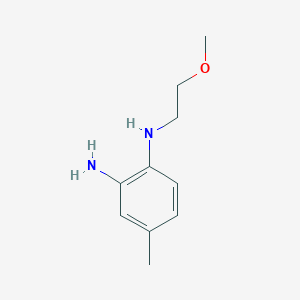
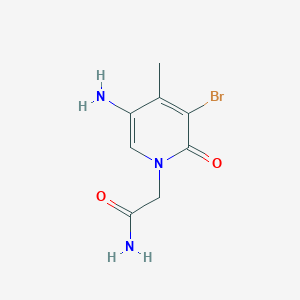
![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)
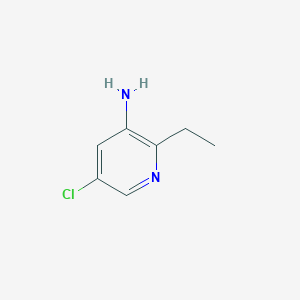

![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)

